molecular formula C20H18FN3O2S B2713465 6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-70-7

6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2713465
CAS-Nummer: 1021060-70-7
Molekulargewicht: 383.44
InChI-Schlüssel: CJDMMMADWPSHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article synthesizes existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against other compounds.

Chemical Structure and Properties

This compound is characterized by a complex pyrrolopyrimidine structure that incorporates a fluorobenzyl group and a methylthio phenyl moiety. Its unique structural features contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against human cancer cell lines. For instance, it was tested against the A-549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cell lines. The results demonstrated that it possesses an IC50 value comparable to that of established chemotherapeutic agents like cisplatin:

Cell LineCompound IC50 (µM)Cisplatin IC50 (µM)
A-5491.891.89
MDA-MB-2310.81.5

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Tyrosinase : Similar compounds have shown to inhibit tyrosinase activity effectively. For example, derivatives with a fluorobenzyl moiety demonstrated competitive inhibition with low micromolar IC50 values against Agaricus bisporus tyrosinase.
CompoundIC50 (µM)Reference Compound IC50 (µM)
6-(4-fluorobenzyl)...0.18Kojic Acid 17.76

This suggests that modifications in the structure significantly enhance the inhibitory potency.

Comparative Studies

In comparative studies with other pyrrolopyrimidine derivatives, the compound exhibited superior activity profiles. For instance, its cytotoxicity was notably higher than that of several related compounds tested under similar conditions.

Case Studies

  • Case Study on Lung Carcinoma : In a controlled study involving A-549 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Case Study on Breast Cancer : In another study focusing on MDA-MB-231 cells, the compound exhibited enhanced apoptotic effects as evidenced by increased caspase activity.

Eigenschaften

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-27-15-8-4-13(5-9-15)18-17-16(22-20(26)23-18)11-24(19(17)25)10-12-2-6-14(21)7-3-12/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDMMMADWPSHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.